molecular formula C14H15BrO B13347892 (1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol

(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol

Katalognummer: B13347892
Molekulargewicht: 279.17 g/mol
InChI-Schlüssel: IWHNNWQIOUGENP-OCCSQVGLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol is a chiral compound featuring a cyclohexanol core with a 4-bromophenyl ethynyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-bromophenylacetylene.

    Grignard Reaction: The 4-bromophenylacetylene is first converted into a Grignard reagent by reacting with magnesium in anhydrous ether.

    Addition to Cyclohexanone: The Grignard reagent is then added to cyclohexanone, resulting in the formation of the desired product after hydrolysis.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to the corresponding cyclohexane derivative using hydrogenation.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide in DMF (Dimethylformamide).

Major Products

    Oxidation: (1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexanone.

    Reduction: (1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of (1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    (1S,2R)-2-[2-(4-fluorophenyl)ethynyl]cyclohexan-1-ol: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in (1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine’s larger size and different electronic properties can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Eigenschaften

Molekularformel

C14H15BrO

Molekulargewicht

279.17 g/mol

IUPAC-Name

(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol

InChI

InChI=1S/C14H15BrO/c15-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)16/h6-7,9-10,12,14,16H,1-4H2/t12-,14+/m1/s1

InChI-Schlüssel

IWHNNWQIOUGENP-OCCSQVGLSA-N

Isomerische SMILES

C1CC[C@@H]([C@H](C1)C#CC2=CC=C(C=C2)Br)O

Kanonische SMILES

C1CCC(C(C1)C#CC2=CC=C(C=C2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.